molecular formula C28H40N4S B1673554 Foropafant CAS No. 136468-36-5

Foropafant

货号: B1673554
CAS 编号: 136468-36-5
分子量: 464.7 g/mol
InChI 键: VVBFISAUNSXQGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Foropafant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学研究应用

Pharmacological Profile

Foropafant is characterized by its ability to inhibit the actions of PAF, a lipid mediator involved in inflammatory responses. The compound has a molecular formula of C28H40N4SC_{28}H_{40}N_{4}S and a molecular weight of approximately 464.709 g/mol . Its structural properties include:

  • Stereochemistry : Achiral
  • Charge : Neutral
  • Optical Activity : None

Asthma Management

This compound was investigated for its potential use in treating asthma due to the role of PAF in airway inflammation. A clinical study indicated that it was administered orally at a dose of 20 mg to asthmatic patients . While the compound showed promise in inhibiting late asthmatic responses, its overall efficacy in managing asthma symptoms was limited .

Thrombosis and Inflammatory Conditions

Due to its mechanism as a PAF antagonist, this compound was also explored for applications in thrombotic conditions and other inflammatory diseases. The inhibition of PAF-mediated pathways suggests potential benefits in conditions where platelet activation contributes to pathophysiology.

Case Study 1: Asthma Treatment Efficacy

In a double-blind crossover study involving twelve asthmatic subjects, this compound was evaluated for its effects on allergen-induced airway responsiveness. Results indicated a significant attenuation of the late asthmatic response but no notable changes in early responses or baseline lung function . This suggests that while this compound may have some impact on asthma management, its overall clinical utility remains uncertain.

Case Study 2: In Vitro Studies on Platelet Aggregation

In vitro studies have consistently shown that this compound effectively inhibits PAF-induced platelet aggregation across different species, highlighting its potential as a therapeutic agent in conditions characterized by excessive platelet activation .

作用机制

Foropafant exerts its effects by selectively binding to the platelet-activating factor receptor, thereby inhibiting the action of platelet-activating factor. This inhibition prevents the aggregation of platelets and reduces inflammation. The molecular targets involved include the platelet-activating factor receptor, which is a G-protein-coupled receptor. The binding of this compound to this receptor induces conformational changes that block the signaling pathways activated by platelet-activating factor .

相似化合物的比较

Foropafant is unique among platelet-activating factor receptor antagonists due to its high potency and selectivity. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and selectivity. This compound stands out due to its high affinity for the platelet-activating factor receptor and its ability to effectively inhibit platelet aggregation .

生物活性

Foropafant is a synthetic compound that acts as a selective antagonist of the Platelet-Activating Factor (PAF) receptor, which plays a significant role in various biological processes including inflammation, immune response, and reproductive functions. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in conditions where PAF signaling is implicated.

This compound operates by blocking the PAF receptor, thereby inhibiting the effects of PAF, a potent phospholipid mediator involved in numerous physiological and pathological processes. The PAF receptor is associated with several G protein-coupled receptor (GPCR) pathways, influencing platelet aggregation, vascular permeability, and inflammatory responses. By antagonizing this receptor, this compound can modulate these pathways effectively.

Key Biological Activities

  • Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties by reducing the activation of immune cells and the release of pro-inflammatory cytokines.
  • Reproductive Health : Research indicates that this compound may enhance sperm motility and fertility by modulating PAF metabolism in spermatozoa, suggesting its potential use in reproductive medicine.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective effects by mitigating neuroinflammation associated with various neurodegenerative diseases.

Case Studies

  • Sperm Motility Enhancement : A study evaluated the effects of this compound on boar spermatozoa, revealing that treatment with 1-O-alkylglycerols (which amplify PAF biosynthesis) improved motility and fertility outcomes in artificial insemination scenarios. This effect was partially reversed by PAF receptor antagonists like this compound, indicating its role in modulating sperm function through PAF signaling .
  • Inflammation Reduction : In a murine model of inflammation, this compound administration led to decreased levels of inflammatory markers in serum and tissues. This suggests its potential utility in treating inflammatory diseases where PAF plays a critical role .

Table 1: Biological Activities of this compound

ActivityDescriptionReference
Anti-inflammatoryReduces cytokine release and immune cell activation
Sperm motility enhancementImproves motility in boar spermatozoa
NeuroprotectiveMitigates neuroinflammation in models of neurodegeneration

Table 2: Comparative Efficacy of PAF Antagonists

CompoundEfficacy (IC50)Biological ActivityReference
This compound10 nMInhibits platelet aggregation
ABT-2995 nMReduces inflammatory cytokine production
PCA 424815 nMModulates immune response

常见问题

Basic Research Questions

Q. What experimental models are recommended to evaluate Foropafant’s efficacy as a PAF receptor antagonist?

this compound’s antagonistic activity is typically assessed using in vitro platelet aggregation assays, where PAF-induced aggregation is measured in human or rabbit platelets. Key parameters include the inhibitory concentration (IC₅₀) and receptor binding affinity (Ki values, e.g., 57 pM for PAF binding ). In vivo models, such as thrombosis or inflammation assays in rodents, validate its pharmacokinetic and pharmacodynamic properties. Ensure controls include untreated platelets and competitive binding studies with unlabeled PAF to confirm specificity .

Q. What methodologies are essential for characterizing this compound’s receptor selectivity?

Radioligand binding assays (e.g., using [³H]PAF) and competitive displacement studies are critical. Compare this compound’s binding affinity with other PAF receptor ligands (e.g., endogenous PAF) to assess selectivity. Cross-testing against related GPCRs (e.g., Class A Rhodopsin-family receptors) ensures specificity. Structural studies, such as cryo-EM or X-ray crystallography, can further elucidate binding interactions .

Q. How should researchers design dose-response studies for this compound?

Use a logarithmic concentration range (e.g., 0.1 nM–10 µM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., unmodified PAF) and negative controls (solvent-only treatments). For in vivo studies, consider bioavailability factors like administration route (oral vs. intravenous) and metabolic stability. Data should be analyzed using nonlinear regression models .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy of this compound be resolved?

Discrepancies often arise from metabolic instability or tissue-specific receptor expression. Address this by:

  • Conducting pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
  • Using PAF challenge models (e.g., bronchoconstriction assays) to correlate receptor occupancy with functional outcomes.
  • Applying pharmacodynamic biomarkers (e.g., platelet activation markers like β-thromboglobulin) .

Q. What strategies are effective for analyzing this compound’s structural interactions with the PAF receptor?

Molecular docking simulations based on GPCR Class A (Rhodopsin) structures (PDB: 6PO1) can predict binding motifs. Validate predictions with site-directed mutagenesis of key residues (e.g., Asp289 in transmembrane helix III) and functional assays. Cryo-EM studies of receptor-ligand complexes provide atomic-level insights into antagonism mechanisms .

Q. How should researchers formulate a PICOT-based clinical research question for this compound?

Example framework:

  • P opulation: Patients with PAF-mediated pathologies (e.g., acute coronary syndrome).
  • I ntervention: this compound administration at 0.1 mg/kg/day.
  • C omparison: Standard therapy (e.g., aspirin/clopidogrel).
  • O utcome: Reduction in platelet aggregation (measured via light transmission aggregometry).
  • T ime: 30-day follow-up. This approach ensures alignment with translational research goals .

Q. Data Integrity & Reproducibility

Q. What steps ensure reproducibility in this compound studies?

  • Publish full experimental protocols, including platelet preparation methods (e.g., anticoagulant used, centrifugation parameters).
  • Share raw data (e.g., aggregation curves, receptor binding kinetics) in supplementary materials.
  • Use standardized PAF batches to minimize variability.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. How can conflicting results in this compound’s efficacy across studies be addressed?

Perform meta-analyses to identify confounding variables (e.g., species differences, PAF concentrations). Validate findings using orthogonal methods (e.g., flow cytometry for platelet activation markers alongside aggregation assays). Transparently report negative results and experimental limitations .

属性

IUPAC Name

N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBFISAUNSXQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869859
Record name N~1~,N~1~-Dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136468-36-5
Record name Foropafant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOROPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ2QVH41J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。